Cas no 53745-18-9 (Pyrimidinethiol)

Pyrimidinethiol structure
Pyrimidinethiol structure
Product Name:Pyrimidinethiol
CAS No:53745-18-9
MF:C4H4N2S
MW:112.152958869934
CID:370456
PubChem ID:1550489
Update Time:2025-04-19

Pyrimidinethiol Chemical and Physical Properties

Names and Identifiers

    • Pyrimidinethiol
    • pyrimidine-1-thiol
    • 1-sulfanyl-1,2-dihydropyrimidine
    • Tox21_202805
    • SCHEMBL10977267
    • 1,2-dihydropyrimidine-2-thione
    • MFCD00006073
    • AKOS022187337
    • NSC193522
    • FT-0612773
    • 2-Mercaptopyrimidine, 98%
    • MPY
    • DTXCID8029076
    • Pyrimidine-2(1H)-thione
    • SY048492
    • CS-0043556
    • 1H-pyrimidine-2-thione
    • CHEBI:53576
    • 2-Pyrimidinethiol (9CI)
    • NCGC00260351-01
    • CAS-1450-85-7
    • EN300-17793
    • 2-Thiopyrimidine
    • J-008052
    • NSC-48073
    • M0937
    • 2-Mercaptopyrimidine
    • CHEMBL1688952
    • NS00024721
    • mercaptopyrimidine
    • 2-Pyrimidinethione
    • SCHEMBL37899
    • Pyrimidinethione
    • T72Z5M7P5T
    • Pyrimidine-2-thiol
    • 2-thioxopyrimidine
    • F3329-0411
    • 53745-18-9
    • AM10234
    • NSC48073
    • DTXSID6049220
    • EINECS 258-741-2
    • 2-sulfanylpyrimidine
    • SB57498
    • InChI=1/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7
    • NSC-193522
    • Epitope ID:120364
    • EINECS 215-917-3
    • thiopyrimidine
    • pyrimidine-2-thione
    • AKOS000119746
    • 131242-36-9
    • 1450-85-7
    • 2-Pyrimidinethiol #
    • NSC 193522
    • 2-Pyrimidinethiol
    • E80918
    • Q27124108
    • 2-mercapto-pyrimidine
    • NSC 48073
    • 2(1H)-Pyrimidinethione
    • STR00484
    • Inchi: 1S/C4H4N2S/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
    • InChI Key: HBCQSNAFLVXVAY-UHFFFAOYSA-N
    • SMILES: S=C1N=CC=CN1

Computed Properties

  • Exact Mass: 114.02528
  • Monoisotopic Mass: 112.00951931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 56.5Ų

Experimental Properties

  • PSA: 15.6
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.